molecular formula C22H24O12 B12370063 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside

5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside

Cat. No.: B12370063
M. Wt: 480.4 g/mol
InChI Key: FXNVAMVSMZPUDG-BNIRWLJWSA-N
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Description

5,7,3’,4’-Tetrahydroxy-6-methoxyflavanone-7-glucoside: is a naturally occurring flavonoid compound. It can be isolated from the plant Salvia plebeia R.Br . This compound belongs to the flavonoid class of polyphenolic compounds, which are known for their diverse biological activities and potential health benefits.

Preparation Methods

Industrial Production Methods: Industrial production of 5,7,3’,4’-Tetrahydroxy-6-methoxyflavanone-7-glucoside typically involves extraction from natural sources such as Salvia plebeia R.Br. The extraction process may include steps like solvent extraction, purification, and crystallization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, which may lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavonoid form.

    Substitution: Substitution reactions can occur at various positions on the flavonoid ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroflavonoids .

Scientific Research Applications

Chemistry: The compound is used as a reference standard in analytical chemistry for the identification and quantification of flavonoids in plant extracts.

Biology: In biological research, 5,7,3’,4’-Tetrahydroxy-6-methoxyflavanone-7-glucoside is studied for its antioxidant properties and its potential role in protecting cells from oxidative stress.

Medicine: The compound has shown promise in preclinical studies for its anti-inflammatory and anticancer activities. It is being investigated for its potential therapeutic applications in treating various diseases.

Industry: In the food and cosmetic industries, the compound is used as a natural antioxidant and preservative due to its ability to scavenge free radicals and prevent oxidative damage .

Mechanism of Action

The mechanism of action of 5,7,3’,4’-Tetrahydroxy-6-methoxyflavanone-7-glucoside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Comparison with Similar Compounds

    3,4’,5,7-Tetrahydroxy-6-methoxyflavone: This compound shares a similar structure but lacks the glucoside moiety.

    5,7-Dihydroxy-4’-methoxyflavone (Acacetin): Another flavonoid with similar biological activities but different substitution patterns.

Uniqueness: 5,7,3’,4’-Tetrahydroxy-6-methoxyflavanone-7-glucoside is unique due to its specific combination of hydroxyl and methoxy groups, along with the glucoside moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C22H24O12

Molecular Weight

480.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C22H24O12/c1-31-21-14(33-22-20(30)19(29)17(27)15(7-23)34-22)6-13-16(18(21)28)11(26)5-12(32-13)8-2-3-9(24)10(25)4-8/h2-4,6,12,15,17,19-20,22-25,27-30H,5,7H2,1H3/t12?,15-,17-,19+,20-,22-/m1/s1

InChI Key

FXNVAMVSMZPUDG-BNIRWLJWSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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